7-Hydroxy Methotrexate Ammonium Salt
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Overview
Description
7-Hydroxy Methotrexate Ammonium Salt is a derivative of Methotrexate, a well-known folate antagonist used primarily as an antineoplastic and immunosuppressive agent. This compound is formed by the 7-oxidation of Methotrexate by hepatic aldehyde oxidases . It is a significant metabolite of Methotrexate and plays a crucial role in its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Methotrexate Ammonium Salt involves the oxidation of Methotrexate. This process is typically carried out using hepatic aldehyde oxidases . The reaction conditions include maintaining an appropriate pH and temperature to ensure the efficient conversion of Methotrexate to its 7-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where Methotrexate is subjected to controlled oxidation. The product is then purified using techniques such as liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Methotrexate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of Methotrexate to 7-Hydroxy Methotrexate.
Reduction: Potential reduction back to Methotrexate under specific conditions.
Substitution: Possible substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hepatic aldehyde oxidases are the primary reagents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: 7-Hydroxy Methotrexate.
Reduction: Methotrexate.
Substitution: Derivatives of 7-Hydroxy Methotrexate with substituted groups at the amino or hydroxyl positions.
Scientific Research Applications
7-Hydroxy Methotrexate Ammonium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy Methotrexate Ammonium Salt involves its interaction with the folate pathway. It inhibits dihydrofolate reductase, leading to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation . This inhibition results in the suppression of rapidly dividing cells, making it effective in cancer treatment. Additionally, it has immunosuppressive effects by modulating the activity of T-lymphocytes .
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used as an antineoplastic and immunosuppressive agent.
4-Amino-4-deoxy-N10-methylpteroic acid (DAMPA): Another metabolite of Methotrexate with distinct pharmacological properties.
Comparison:
Properties
Molecular Formula |
C20H24N9O6+ |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(2S)-4-carboxy-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]oxyazanium |
InChI |
InChI=1S/C20H23N9O6/c1-29(8-12-18(33)27-16-14(24-12)15(21)26-20(22)28-16)10-4-2-9(3-5-10)17(32)25-11(19(34)35-23)6-7-13(30)31/h2-5,11H,6-8H2,1,23H3,(H6-,21,22,25,26,27,28,30,31,32,33)/p+1/t11-/m0/s1 |
InChI Key |
WZNYHRMTGFVUFE-NSHDSACASA-O |
Isomeric SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O[NH3+] |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O[NH3+] |
Origin of Product |
United States |
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